molecular formula C16H14N2O3S3 B1593871 3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- CAS No. 25962-03-2

3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo-

Cat. No.: B1593871
CAS No.: 25962-03-2
M. Wt: 378.5 g/mol
InChI Key: NVXMOCINNAPHSD-GUFPOKFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- is a complex organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidineacetic acid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo- typically involves multicomponent reactions, click reactions, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction between stearic acid and thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) can produce intermediate compounds that are further reacted with chloroacetyl chloride and potassium thiocyanate (KSCN) to yield the desired thiazolidine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes that minimize waste and energy consumption. Techniques such as nano-catalysis and green chemistry are employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- include other thiazolidine derivatives such as:

Uniqueness

What sets 3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- apart from similar compounds is its unique structure, which imparts specific biological activities and chemical reactivity. The presence of both thiazolidine and benzothiazole moieties enhances its pharmacological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

25962-03-2

Molecular Formula

C16H14N2O3S3

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H14N2O3S3/c1-2-17-10-5-3-4-6-11(10)23-13(17)8-7-12-15(21)18(9-14(19)20)16(22)24-12/h3-8H,2,9H2,1H3,(H,19,20)/b12-7+,13-8-

InChI Key

NVXMOCINNAPHSD-GUFPOKFQSA-N

SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=S)S3)CC(=O)O

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=S)S3)CC(=O)O

Key on ui other cas no.

25962-03-2

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.